molecular formula C7H8N2O3 B185000 4-(Methylamino)-3-nitrophenol CAS No. 14703-89-0

4-(Methylamino)-3-nitrophenol

Cat. No. B185000
CAS RN: 14703-89-0
M. Wt: 168.15 g/mol
InChI Key: DQCLXPYMTDGXPJ-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrophenol, also known as 4-MANP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and other polar solvents. This compound is commonly used as a reagent in organic chemistry and has been studied for its potential applications in various fields, including medicine and materials science.

Scientific Research Applications

  • Biodegradation and Environmental Impact : 4-Nitrophenol, a compound structurally similar to 4-(Methylamino)-3-nitrophenol, is a major toxic water pollutant and has been studied for its biodegradation. Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a related compound, as a carbon and energy source, indicating potential for environmental bioremediation (Bhushan et al., 2000).

  • Hair Dye Applications : 3-Methylamino-4-Nitrophenoxyethanol, a derivative of 4-(Methylamino)-3-nitrophenol, is used as a semipermanent hair colorant. Its safety assessment for use in hair dyes has been extensively studied, including its toxicological profile (Becker, 2008).

  • Electrochemical Detection and Photodegradation : Research has been conducted on the electrochemical detection and photodegradation of 4-nitrophenol using Ag2O-ZnO composite nanocones. This indicates the potential application of 4-(Methylamino)-3-nitrophenol in developing sensors and in photocatalytic degradation processes (Chakraborty et al., 2021).

  • Toxicity in Methanogenic Systems : The effects of nitrophenols, including 4-nitrophenol, on methanogenic systems used in wastewater treatment have been studied. This research provides insights into the environmental impact and management of compounds like 4-(Methylamino)-3-nitrophenol in industrial processes (Haghighi Podeh et al., 1995).

  • Chemical Interactions and Polymorphism : The interaction of 4-nitrophenol with other chemical compounds, leading to polymorphic forms, has been explored, which could have implications for the pharmaceutical and chemical industries (Draguta et al., 2014).

  • Mutagenic Effects : The mutagenic effects of 3-methyl-4-nitrophenol, a structurally similar compound, have been studied in mice, highlighting the potential health risks associated with exposure to these types of compounds (Nehéz et al., 1985).

  • Reduction of Hazardous Nitrophenols : Studies on the reduction of hazardous nitrophenols using gold nanoparticles decorated multiwalled carbon nanotubes demonstrate potential applications in environmental remediation (Al-Kahtani et al., 2018).

  • Atmospheric Occurrence and Impact : The atmospheric occurrence of nitrophenols, including those structurally related to 4-(Methylamino)-3-nitrophenol, and their environmental impact have been reviewed, emphasizing the need for monitoring and understanding their behavior in the atmosphere (Harrison et al., 2005).

properties

IUPAC Name

4-(methylamino)-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLXPYMTDGXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933013
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-3-nitrophenol

CAS RN

14703-88-9
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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